molecular formula C9H9NO3S B3031818 2-[(Carboxycarbonothioyl)amino]anisole CAS No. 7267-58-5

2-[(Carboxycarbonothioyl)amino]anisole

Cat. No.: B3031818
CAS No.: 7267-58-5
M. Wt: 211.24 g/mol
InChI Key: MJWRHELYXDAAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Carboxycarbonothioyl)amino]anisole is a substituted anisole derivative featuring a methoxybenzene backbone with a carboxycarbonothioyl amino (-NH-C(S)-COOH) group at the 2-position. This compound combines aromatic, thioamide, and carboxylic acid functionalities, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyanilino)-2-sulfanylideneacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-13-7-5-3-2-4-6(7)10-8(14)9(11)12/h2-5H,1H3,(H,10,14)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWRHELYXDAAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471343
Record name AGN-PC-00F3YH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-58-5
Record name AGN-PC-00F3YH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(Carboxycarbonothioyl)amino]anisole typically involves the reaction of 2-methoxyaniline with carbon disulfide and chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Anisole Derivatives

The compound can be compared to other substituted anisoles based on substituent chemistry, molecular weight, and applications. Below is an analysis of key analogs from the provided evidence and inferred properties of the target compound:

Table 1: Comparison of 2-[(Carboxycarbonothioyl)amino]anisole with Selected Anisole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
2-[(Carboxycarbonothioyl)amino]anisole N/A Not provided ~229.3 (estimated) -NH-C(S)-COOH at position 2 Hypothesized: Thiol reactivity, potential chelation, pharmaceutical intermediates
2-Amino-5-nitroanisole 97-52-9 C₇H₈N₂O₃* 184.15 -NH₂ at position 2, -NO₂ at position 5 Used in azo dyes (e.g., Azoamine Pink 0); electron-withdrawing nitro group enhances diazo coupling
l-p-Mentha-6(8,9)-dien-2-yl acetate 97-42-7 C₁₂H₁₈O₂ 194.30 Acetate ester of terpene alcohol Fragrance applications; volatile ester group contributes to aroma

*Note: The molecular formula for 2-Amino-5-nitroanisole (CAS 97-52-9) in is listed as C₇H₈N₂O, which conflicts with its nitro group. The corrected formula is inferred as C₇H₈N₂O₃.

Key Comparisons:

Substituent Chemistry: 2-[(Carboxycarbonothioyl)amino]anisole: The carboxycarbonothioyl group introduces both a thioamide (-C(S)-NH-) and carboxylic acid (-COOH) moiety. 2-Amino-5-nitroanisole: The electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) groups create a push-pull electronic effect, making it reactive in azo dye synthesis (e.g., Azoene Fast Red B Base) . Carvyl acetate: The acetate ester group (-OAc) increases volatility, making it suitable for perfumery.

Reactivity and Stability: The thioamide group in the target compound may undergo thioester exchange or oxidation, whereas the nitro group in 2-Amino-5-nitroanisole is stable under acidic conditions but reactive in reduction or coupling reactions.

Applications: 2-Amino-5-nitroanisole: Primarily used as a dye intermediate. Carvyl acetate: Employed in flavor/fragrance industries. Target Compound: Hypothesized applications include medicinal chemistry (thiol-targeting drugs) or polymer science (thioester crosslinkers).

Research Implications and Limitations

The provided evidence lacks direct data on 2-[(Carboxycarbonothioyl)amino]anisole, necessitating extrapolation from structural analogs. Further studies should prioritize:

  • Experimental determination of its solubility, stability, and biological activity.
  • Comparative analysis with other thioamide-containing compounds (e.g., thiourea derivatives).

Biological Activity

2-[(Carboxycarbonothioyl)amino]anisole (CAS No. 7267-58-5) is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical properties, and its implications in various fields such as medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of 2-[(Carboxycarbonothioyl)amino]anisole can be represented as follows:

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 218.26 g/mol

This compound features a carboxycarbonothioyl group attached to an anisole moiety, which is significant for its biological interactions.

The biological activity of 2-[(Carboxycarbonothioyl)amino]anisole is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as energy production and metabolic flux.
  • Protein Binding : It may bind to specific proteins, altering their function and leading to changes in cellular signaling pathways.
  • Gene Expression Modulation : The compound can influence the expression of genes related to cell growth and apoptosis, indicating its potential role in cancer research.

Biochemical Pathways

Research indicates that 2-[(Carboxycarbonothioyl)amino]anisole interacts with several key biochemical pathways:

  • Metabolic Pathways : It may affect the synthesis and degradation of metabolites, influencing overall cellular metabolism.
  • Cellular Effects : The compound can induce changes in cell morphology and function, which are critical for understanding its therapeutic potential.

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that 2-[(Carboxycarbonothioyl)amino]anisole exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Toxicological Assessments : Animal studies indicate that while lower doses may exhibit beneficial effects, higher doses can lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Data Summary

PropertyValue
Molecular FormulaC10H10N2O2S
Molecular Weight218.26 g/mol
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityActive against specific bacterial strains
ToxicityDose-dependent effects observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Carboxycarbonothioyl)amino]anisole
Reactant of Route 2
Reactant of Route 2
2-[(Carboxycarbonothioyl)amino]anisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.